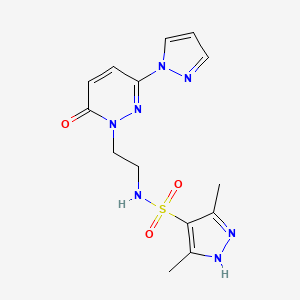

3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical entity is part of a broader class of compounds known for their potential in various biological activities, primarily due to their heterocyclic structure incorporating the sulfonamido moiety. The interest in such compounds arises from their reactivity and the ability to interact with biological targets, making them suitable for exploring as therapeutic agents, minus the drug use and dosage considerations.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step reactions, starting from basic heterocyclic precursors. For example, Azab et al. (2013) detailed the synthesis of novel heterocyclic compounds containing a sulfonamido moiety through reactions with active methylene compounds and hydrazine derivatives to produce derivatives like pyran, pyridine, pyrazole, and oxazole derivatives, among others (Azab, Youssef, & El‐Bordany, 2013).

Molecular Structure Analysis

The molecular structure of these compounds often features complex interactions between rings, highlighted by studies such as the one by Thaher et al. (2012), which analyzed the structure of a closely related compound using X-ray crystallography, revealing intricate dihedral angles and hydrogen bonding patterns (Thaher, Koch, Schollmeyer, & Laufer, 2012).

Chemical Reactions and Properties

Komshina et al. (2020) explored the reactivity of sulfonamide derivatives, showing how they undergo various nucleophilic substitution reactions to produce polynuclear heterocyclic compounds. This work emphasizes the compounds' versatility in forming diverse structures through selective reactions (Komshina et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can vary significantly depending on the specific substitutions on the heterocyclic cores. These properties are crucial for understanding the compounds' behavior in biological systems and potential applications in material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the compounds' potential applications. The ability to undergo specific reactions, such as sulfenylation, as demonstrated by Siddaraju & Prabhu (2017), underlines the synthetic versatility and potential for functionalization of these compounds (Siddaraju & Prabhu, 2017).

科学的研究の応用

Synthesis and Antibacterial Evaluation

Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to identify substances with significant antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the creation of pyran, pyridine, and pyridazine derivatives, among others, revealing eight compounds with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Antimicrobial and Antioxidant Activities

Further investigations into the antimicrobial and antioxidant properties of pyrazole-based sulfonamide derivatives were conducted. Badgujar, More, and Meshram (2017) synthesized a series of sulfonamides, demonstrating significant antimicrobial and antioxidant activities among the compounds studied (Jagdish R. Badgujar, D. More, & J. Meshram, 2017).

Inhibition of Human Carbonic Anhydrases

The role of sulfonamide derivatives in inhibiting human carbonic anhydrases has been a focus, given their involvement in various biochemical processes. The development of such inhibitors is crucial for understanding and potentially treating conditions associated with enzyme dysfunction. A study elaborated on the synthesis and characterization of new sulfonamide derivatives, highlighting their potential for specific biological activities (L. A. Komshina et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Research into novel pyridazinones, pyrazoles, and their derivatives has shown promising antimicrobial and anti-inflammatory properties. For example, the synthesis of new compounds and their subsequent evaluation against bacterial and fungal strains have revealed moderate to significant activities, offering insights into potential therapeutic applications (Ghani Essam Abdel, 1991).

特性

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1H-pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3S/c1-10-14(11(2)18-17-10)25(23,24)16-7-9-21-13(22)5-4-12(19-21)20-8-3-6-15-20/h3-6,8,16H,7,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMYDROJZXVBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)